molecular formula C6H14NO6P B10850520 Monoisopropylphosphorylserine

Monoisopropylphosphorylserine

Cat. No.: B10850520
M. Wt: 227.15 g/mol
InChI Key: DALHHSOTZKMXMV-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monoisopropylphosphorylserine is a small molecule belonging to the class of organic compounds known as l-alpha-amino acids. These compounds have the L-configuration of the alpha-carbon atom. This compound is characterized by its unique structure, which includes a phosphoryl group attached to the serine amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monoisopropylphosphorylserine typically involves the phosphorylation of serine using isopropylphosphoryl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Monoisopropylphosphorylserine undergoes various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.

Major Products:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various alkyl or aryl phosphorylserine derivatives.

Scientific Research Applications

Monoisopropylphosphorylserine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in phosphorylation reactions.

    Biology: Studied for its role in protein phosphorylation and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in modulating enzyme activity and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Monoisopropylphosphorylserine can be compared with other phosphorylated amino acids, such as phosphotyrosine and phosphothreonine. While all these compounds share a common feature of having a phosphoryl group attached to an amino acid, this compound is unique due to the presence of the isopropyl group. This structural difference can influence its reactivity and interactions with enzymes.

Similar Compounds:

This compound stands out due to its unique structure and diverse applications, making it a valuable compound in various scientific disciplines.

Properties

Molecular Formula

C6H14NO6P

Molecular Weight

227.15 g/mol

IUPAC Name

(2S)-2-amino-3-[hydroxy(propan-2-yloxy)phosphoryl]oxypropanoic acid

InChI

InChI=1S/C6H14NO6P/c1-4(2)13-14(10,11)12-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1

InChI Key

DALHHSOTZKMXMV-YFKPBYRVSA-N

Isomeric SMILES

CC(C)OP(=O)(O)OC[C@@H](C(=O)O)N

Canonical SMILES

CC(C)OP(=O)(O)OCC(C(=O)O)N

Origin of Product

United States

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